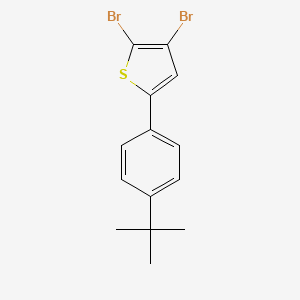
2,3-Dibromo-5-(4-(tert-butyl)phenyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibromo-5-(4-(tert-butyl)phenyl)thiophene is an organobromine compound with the molecular formula C14H14Br2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of two bromine atoms at the 2 and 3 positions and a 4-(tert-butyl)phenyl group at the 5 position of the thiophene ring. This unique structure imparts specific chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-5-(4-(tert-butyl)phenyl)thiophene typically involves the bromination of 5-(4-(tert-butyl)phenyl)thiophene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the 2 and 3 positions of the thiophene ring .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-5-(4-(tert-butyl)phenyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.
Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction under specific conditions, altering its electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as organolithium or Grignard reagents can be used to replace the bromine atoms.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids or esters are commonly used in this reaction.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted thiophenes can be formed.
Coupling Products: Biaryl or diaryl compounds are typically formed through coupling reactions.
Oxidation Products: Sulfoxides or sulfones can be formed from the oxidation of the thiophene ring.
Scientific Research Applications
2,3-Dibromo-5-(4-(tert-butyl)phenyl)thiophene has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the synthesis of conjugated polymers and organic semiconductors for electronic and optoelectronic applications.
Biological Studies: It can be used as a probe or intermediate in the study of biological pathways and mechanisms involving sulfur-containing compounds.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-5-(4-(tert-butyl)phenyl)thiophene depends on its application:
In Organic Synthesis: The bromine atoms act as leaving groups, facilitating various substitution and coupling reactions.
In Material Science: The thiophene ring’s conjugated system allows for electron delocalization, making it suitable for use in electronic devices.
In Biological Systems: The compound’s interactions with biological molecules can be studied to understand its effects on cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
2,3-Dibromo-5-phenylthiophene: Lacks the tert-butyl group, which may affect its reactivity and solubility.
2,3-Dibromo-5-(4-methylphenyl)thiophene: Contains a methyl group instead of a tert-butyl group, leading to different steric and electronic effects.
2,3-Dibromo-5-(4-(tert-butyl)phenyl)furan: Similar structure but with an oxygen atom in the ring instead of sulfur, affecting its electronic properties.
Uniqueness
2,3-Dibromo-5-(4-(tert-butyl)phenyl)thiophene is unique due to the presence of both bromine atoms and the bulky tert-butyl group, which influence its reactivity and make it a versatile intermediate in various chemical reactions and applications.
Properties
Molecular Formula |
C14H14Br2S |
|---|---|
Molecular Weight |
374.1 g/mol |
IUPAC Name |
2,3-dibromo-5-(4-tert-butylphenyl)thiophene |
InChI |
InChI=1S/C14H14Br2S/c1-14(2,3)10-6-4-9(5-7-10)12-8-11(15)13(16)17-12/h4-8H,1-3H3 |
InChI Key |
SZTKGFAQMDORDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=C(S2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E)-1-(4-chlorophenyl)-3-{[(2,4-dichlorophenyl)methoxy]imino}-2-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]prop-1-en-1-ol](/img/structure/B13056194.png)
![2-(2-((4-Methoxybenzyl)amino)thieno[2,3-D]thiazol-5-YL)acetonitrile](/img/structure/B13056198.png)
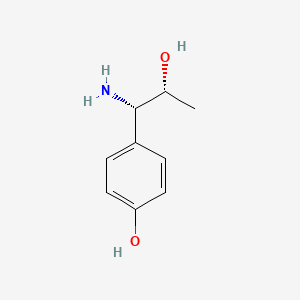
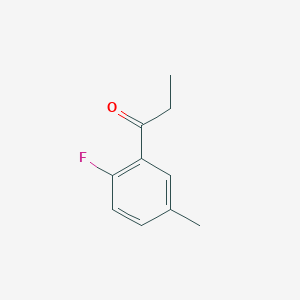
![Tert-butyl 7-methyl-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B13056213.png)

![N-(Propan-2-yl)-1-[N'-(propan-2-yl)carbamimidamido]methanimidamidehydrochloride](/img/structure/B13056232.png)
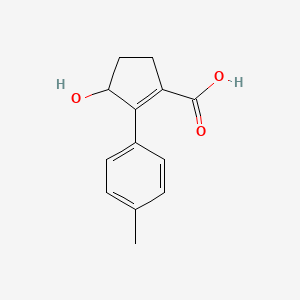

![4-(p-Tolylthio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13056257.png)
![1,1-Difluoro-6-azaspiro[3.4]octane](/img/structure/B13056261.png)
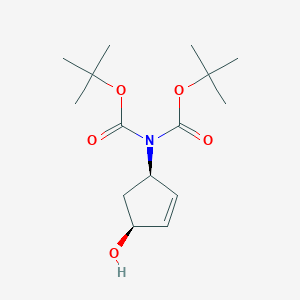
![N-[(5E)-5-[(naphthalen-1-yl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]guanidine](/img/structure/B13056282.png)
![N-(3-((2R,3R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3,4-dihydroxytetrahydrothiophen-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide](/img/structure/B13056290.png)
